4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide” typically involves multiple steps:
Formation of the cyanopyridine moiety: This can be achieved through the reaction of a suitable pyridine derivative with cyanating agents under controlled conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with a carboxylating agent to form the final carboxamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylpropyl side chain.
Reduction: Reduction reactions can occur at the cyanopyridine moiety, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, “4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide” can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds of this type may exhibit activity against certain enzymes or receptors, making them candidates for drug development.
Medicine
In medicine, these compounds could be investigated for their potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for “4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide: can be compared to other piperidine carboxamides, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-(3-phenylpropyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c22-15-18-8-9-20(24-16-18)27-19-10-13-25(14-11-19)21(26)23-12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,4,7,10-14H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEUIEBFTWLGEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.